bitalin A-12-O-beta-D-glucopyranoside
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Overview
Description
bitalin A-12-O-beta-D-glucopyranoside is a natural product found in Helichrysum italicum with data available.
Scientific Research Applications
Immunomodulatory Activity
Bitalin A-12-O-beta-D-glucopyranoside is found in Dendrobium nobile, a plant used in Chinese traditional medicine. It exhibits properties that stimulate the proliferation of murine T and B lymphocytes in vitro, demonstrating its immunomodulatory potential (Zhao et al., 2001).
Antitumor Properties
This compound has been isolated from Cordyceps sinensis and shown to possess antitumor properties. The glycosylated form of ergosterol peroxide, which shares a structural similarity with this compound, inhibits the proliferation of various tumor cell lines (Bok et al., 1999).
Antiplatelet Aggregation Activity
Compounds structurally related to this compound have been isolated from Erythrophleum lasianthum and exhibit antiplatelet aggregation activity. These findings suggest potential cardiovascular benefits (Orsini et al., 1997).
Inhibition of Advanced Glycation End Products Formation
Extracts containing this compound derivatives from Platycodon grandiflorum have shown inhibitory activity on the formation of advanced glycation end products, which are implicated in diabetic complications (Jang et al., 2010).
Antimicrobial Effects
Triterpene glucosides, structurally related to this compound, isolated from Terminalia superba, have shown antibacterial activity against various bacterial strains, indicating its potential as an antimicrobial agent (Tabopda et al., 2009).
Anti-Inflammatory Effects
Xanthohumol, a compound structurally related to this compound, has been evaluated for its anti-inflammatory properties and found effective in reducing chronic allergic contact dermatitis (Cho et al., 2010).
Properties
Molecular Formula |
C19H24O8 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
1-[(2S)-2-[3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyprop-1-en-2-yl]-2,3-dihydro-1-benzofuran-5-yl]ethanone |
InChI |
InChI=1S/C19H24O8/c1-9(8-25-19-18(24)17(23)16(22)15(7-20)27-19)14-6-12-5-11(10(2)21)3-4-13(12)26-14/h3-5,14-20,22-24H,1,6-8H2,2H3/t14-,15+,16+,17-,18+,19+/m0/s1 |
InChI Key |
TTWVIHLNMJFBMC-SWAOIJHYSA-N |
Isomeric SMILES |
CC(=O)C1=CC2=C(C=C1)O[C@@H](C2)C(=C)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES |
CC(=O)C1=CC2=C(C=C1)OC(C2)C(=C)COC3C(C(C(C(O3)CO)O)O)O |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC(C2)C(=C)COC3C(C(C(C(O3)CO)O)O)O |
Synonyms |
12-HTG cpd 12-hydroxytremetone-12-O-beta-D-glucopyranoside bitalin A bitalin A-12-O-beta-D-glucopyranoside |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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